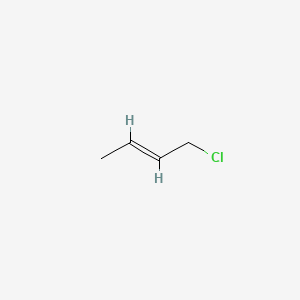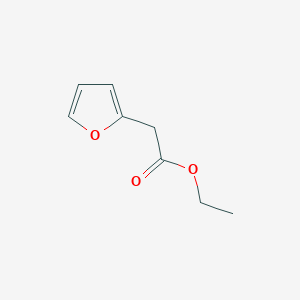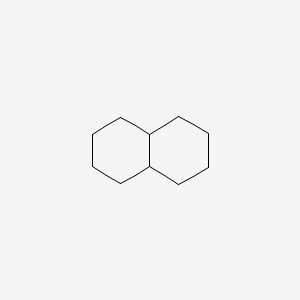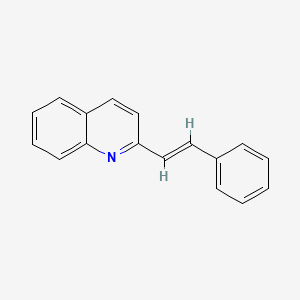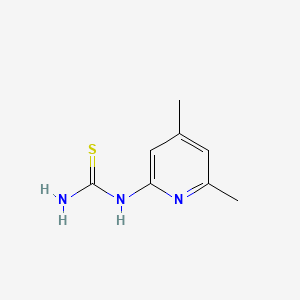
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidation Reactions of Nucleobases in Cellular DNA
One study critically reviewed the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing damage induced through the transient generation of purine and pyrimidine radical cations. The main oxidation product identified in cellular DNA was 8-oxo-7,8-dihydroguanine, resulting from direct bi-photonic ionization of guanine bases and indirect formation of guanine radical cations through hole transfer reactions from other base radical cations. This research highlights the significant impact of such oxidation on DNA integrity and its implications for understanding cellular processes and the effects of ionizing radiation (Cadet et al., 2014).
Development of Analytical Methods for Pharmaceutical Analysis
Another study focused on developing a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin, a dipeptidylpeptidase 4 inhibitor used for treating diabetes. Linagliptin shares a similar chemical structure with 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, demonstrating the compound's relevance in analytical chemistry and pharmaceutical development (Rode & Tajne, 2021).
Effects on Tautomeric Equilibria of Nucleic Acid Bases
Research into the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the complex dynamics of purine and pyrimidine bases in response to environmental changes. This study provides insights into how interactions with the environment, including interactions with compounds like this compound, can influence the stability and biological function of nucleic acids (Person et al., 1989).
Mécanisme D'action
Target of Action
A similar compound, 8-chlorotheophylline, is known to block the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
If it’s similar to 8-chlorotheophylline, it might interact with its targets by blocking the adenosine receptor, leading to various physiological changes .
Biochemical Pathways
Blocking adenosine receptors can affect multiple pathways, including those involved in cardiovascular function, immune response, and neurotransmission .
Result of Action
If it acts similarly to 8-chlorotheophylline, it may cause effects such as nervousness, restlessness, insomnia, headache, and nausea .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the conversion of 3,7-dimethyluric acid to the desired compound through a series of reactions.", "Starting Materials": [ "3,7-dimethyluric acid", "phosphorus oxychloride", "sodium hydroxide", "chlorine", "acetic anhydride", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "3,7-dimethyluric acid is reacted with phosphorus oxychloride and chlorine to form 8-chloro-3,7-dimethylxanthine.", "8-chloro-3,7-dimethylxanthine is then reacted with acetic anhydride and acetic acid to form 8-chloro-3,7-dimethyl-1,3,7,9-tetrahydro-2H-purine-2,6-dione.", "The resulting compound is then treated with sodium hydroxide to form 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final compound is purified by recrystallization from ethanol and neutralized with sodium bicarbonate." ] } | |
Numéro CAS |
4921-55-5 |
Formule moléculaire |
C7H7ClN4O2 |
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
8-chloro-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |
Clé InChI |
VCVIDOJQNAGADO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
SMILES canonique |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




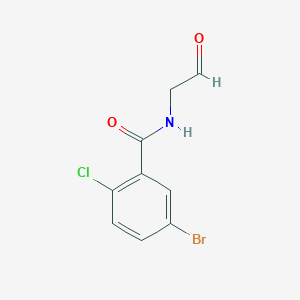
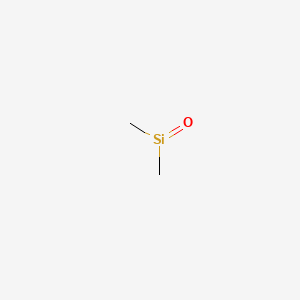
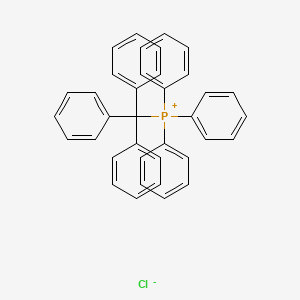
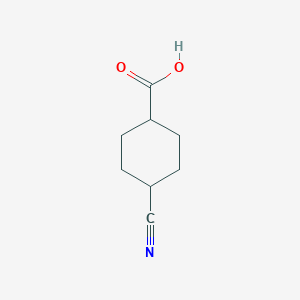


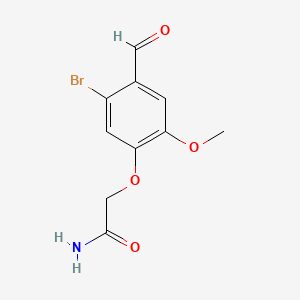
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)
